molecular formula C10H12ClIO B14610531 2-tert-Butyl-6-chloro-4-iodophenol CAS No. 60803-28-3

2-tert-Butyl-6-chloro-4-iodophenol

Cat. No.: B14610531
CAS No.: 60803-28-3
M. Wt: 310.56 g/mol
InChI Key: LIYVIXBZZOSLNI-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-chloro-4-iodophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and an iodine atom attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-chloro-4-iodophenol typically involves the iodination of 2-tert-Butyl-6-chlorophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-chloro-4-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol with a hydrogen atom replacing the iodine.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-tert-Butyl-6-chlorophenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-tert-Butyl-6-chloro-4-iodophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, as phenolic compounds are known to interact with various biological targets.

    Industry: Used in the production of specialty chemicals, polymers, and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-chloro-4-iodophenol involves its interaction with molecular targets through its phenolic group and halogen atoms. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-chlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-tert-Butyl-2-chlorophenol: Differently substituted, leading to variations in reactivity and applications.

    2-tert-Butyl-4-iodophenol:

Uniqueness

2-tert-Butyl-6-chloro-4-iodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring, which imparts distinct reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

60803-28-3

Molecular Formula

C10H12ClIO

Molecular Weight

310.56 g/mol

IUPAC Name

2-tert-butyl-6-chloro-4-iodophenol

InChI

InChI=1S/C10H12ClIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3

InChI Key

LIYVIXBZZOSLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)Cl)O

Origin of Product

United States

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